molecular formula C5H8N2OS B2452653 2-Thiazol-2-ylamino-ethanol CAS No. 14747-01-4

2-Thiazol-2-ylamino-ethanol

Cat. No.: B2452653
CAS No.: 14747-01-4
M. Wt: 144.19
InChI Key: PGUBWAMKJXLTJN-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Moiety in Contemporary Chemical Biology

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and chemical biology. fluorochem.co.uk Its aromatic nature, arising from the delocalization of pi-electrons, provides a stable yet reactive scaffold amenable to various chemical modifications. fluorochem.co.ukgoogle.com This inherent chemical versatility allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its biological function. ambeed.com Thiazole-containing compounds are known to interact with a wide array of biological targets, including enzymes and receptors, by participating in various non-covalent interactions. ambeed.com The presence of the thiazole moiety in numerous natural products, such as vitamin B1 (thiamine), and in a significant number of FDA-approved drugs underscores its importance in the development of therapeutic agents. google.comresearchgate.net

Overview of Heterocyclic Compounds Incorporating Amino-Thiazole Substructures

Within the vast family of thiazole derivatives, those incorporating an amino group at the 2-position (2-aminothiazoles) are of particular interest to medicinal chemists. google.comnih.gov The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" in drug discovery, meaning it is a recurring motif in compounds with a wide range of biological activities. google.com These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. google.com The amino group provides a key site for further functionalization, allowing for the synthesis of large libraries of derivatives with diverse pharmacological profiles. nih.gov The reactivity of the 2-aminothiazole core allows for the attachment of various substituents at the nitrogen atom or at other positions on the thiazole ring, leading to the exploration of structure-activity relationships. nih.gov

Positioning of 2-Thiazol-2-ylamino-ethanol within Thiazole Derivative Research

This compound represents a specific example of a 2-aminothiazole derivative. While detailed, specific research on this particular compound is limited in publicly available literature, its structure suggests its role as a valuable building block or intermediate in the synthesis of more complex molecules. The presence of the primary alcohol group (-CH₂CH₂OH) offers a reactive handle for further chemical modifications, such as esterification or etherification, enabling the creation of a diverse range of derivatives.

The study of related structures provides a context for the potential research avenues for this compound. For instance, research into other N-substituted 2-aminothiazoles has yielded compounds with a variety of biological activities. Given the established importance of the 2-aminothiazole scaffold, this compound is well-positioned as a starting material for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.

Chemical and Physical Properties of this compound

While extensive experimental data on this compound is not widely published, some of its basic properties can be compiled from available sources.

PropertyValueSource
CAS Number 14747-01-4 fluorochem.co.uk
Molecular Formula C₅H₈N₂OS aksci.com
Molecular Weight 144.2 g/mol sigmaaldrich.com
IUPAC Name 2-(thiazol-2-ylamino)ethanol fluorochem.co.uk
Purity ≥95% (typical) aksci.com

Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazoles can be achieved through various methods. The most common and historically significant is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793). researchgate.net Another notable method involves the reaction of an alpha-thiocyano carbonyl compound with a primary amine. google.com

Research on Derivatives of 2-Aminothiazole

The field of 2-aminothiazole chemistry is rich with examples of derivatives that have been synthesized and investigated for their biological potential. These studies highlight the versatility of the 2-aminothiazole scaffold and provide a framework for understanding the potential applications of new derivatives, including those that could be synthesized from this compound.

Derivative ClassExamplesInvestigated Activities
Acetamides 2-dialkylamino-N-(4-substituted thiazolyl-2)acetamidesAnti-inflammatory
Oxamic Acids N-[4-(1,4-benzodioxan-6-yl)-2-thiazolyl]oxamic acid ethanolamine (B43304) saltAntidegenerative on cartilage
Pyrimidine (B1678525) Hybrids 2-(benzo[d]thiazol-2-ylamino)-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrileAnticancer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c8-3-1-6-5-7-2-4-9-5/h2,4,8H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUBWAMKJXLTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14747-01-4
Record name 2-[(1,3-thiazol-2-yl)amino]ethan-1-ol
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Synthetic Methodologies for 2 Thiazol 2 Ylamino Ethanol and Analogues

Foundational Synthesis Strategies for Amino-Thiazoles

The 2-aminothiazole (B372263) scaffold is a common precursor in the synthesis of 2-(thiazol-2-ylamino)ethanol. Its preparation is well-established, with several classical and modern methods available to organic chemists.

Hantzsch Condensation Variants

The Hantzsch thiazole (B1198619) synthesis is a cornerstone for the formation of the 2-aminothiazole ring system. This method traditionally involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. The versatility of this reaction allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted starting materials. researchgate.netderpharmachemica.com

The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole ring. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to facilitate the reaction. researchgate.net

Reactant 1Reactant 2ConditionsProductYield (%)Reference
α-haloketoneThioureaEthanol, Reflux2-AminothiazoleVaries researchgate.net
Substituted α-haloketonesSubstituted thioureasVariesSubstituted 2-aminothiazolesGood derpharmachemica.com

Modern variations of the Hantzsch synthesis aim to improve efficiency and environmental friendliness. These can include microwave-assisted synthesis, which often leads to shorter reaction times and higher yields, and the use of greener solvents.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of 2-aminothiazoles, MCRs offer a streamlined alternative to traditional multi-step procedures.

These reactions often involve the in-situ generation of the α-haloketone intermediate, which then reacts with a thiourea derivative. For example, a ketone can be halogenated in the reaction mixture before the addition of thiourea. This approach avoids the isolation of potentially lachrymatory and toxic α-haloketones. Catalysts and various reaction media can be employed to promote these transformations, leading to a diverse range of substituted 2-aminothiazoles in good yields.

Targeted Synthesis of 2-Thiazol-2-ylamino-ethanol Core Structure

Once the 2-aminothiazole precursor is obtained, the subsequent key step is the introduction of the 2-hydroxyethyl group onto the amino function. This is typically achieved through nucleophilic substitution or reductive amination pathways.

Condensation Reactions Involving 2-Aminothiazole Precursors

The most direct method for the synthesis of 2-(thiazol-2-ylamino)ethanol involves the N-alkylation of 2-aminothiazole with a suitable two-carbon electrophile containing a hydroxyl group or a precursor to it. Common reagents for this transformation include 2-chloroethanol (B45725) and ethylene (B1197577) oxide.

The reaction of 2-aminothiazole with 2-chloroethanol typically proceeds via a nucleophilic substitution mechanism. The exocyclic amino group of 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. A review article mentions the reaction of 2-aminothiazole with 1-bromo-2-chloroethane (B52838) (Cl(CH2)2Br) at room temperature to yield 2-[(2-chloroethyl)amino]thiazole, a closely related intermediate. mdpi.com

2-Aminothiazole DerivativeReagentConditionsProductReference
2-Aminothiazole2-ChloroethanolBase, Heat2-(Thiazol-2-ylamino)ethanolGeneral Knowledge
2-AminothiazoleEthylene oxideAcid or Base Catalyst2-(Thiazol-2-ylamino)ethanolGeneral Knowledge

Alternatively, ethylene oxide can be used as the electrophile. This reaction involves the ring-opening of the epoxide by the nucleophilic amino group of 2-aminothiazole. The reaction can be catalyzed by either acid or base. In an acidic medium, the epoxide is protonated, making it more susceptible to nucleophilic attack. Under basic conditions, the nucleophilicity of the amine is enhanced.

Reductive Amination Pathways for Analogous Structures

Reductive amination provides an alternative and versatile route for the synthesis of N-substituted 2-aminothiazoles, including analogues of 2-(thiazol-2-ylamino)ethanol. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the intermediate to the corresponding amine. mdpi.comgoogle.com

For the synthesis of 2-(thiazol-2-ylamino)ethanol analogues, this could involve the reaction of 2-aminothiazole with a protected hydroxy-aldehyde, such as glycolaldehyde (B1209225) dimer, followed by reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. The choice of reducing agent is crucial to ensure the selective reduction of the imine in the presence of the carbonyl starting material. nih.gov

A specific example involves the reductive amination of aldehydes with 2-aminothiazole in the presence of sodium borohydride in methanol. rsc.org This methodology can be applied to the synthesis of a variety of N-alkylated 2-aminothiazoles.

N-C Bond Formation Mechanisms in 2-Thiazolylamino-ethanol Synthesis

The formation of the N-C bond between the 2-aminothiazole core and the ethanol side chain is a critical step in the synthesis of the target molecule. The regioselectivity of this reaction is a key consideration, as 2-aminothiazole possesses two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen.

In the N-alkylation of 2-aminothiazoles, the reaction generally occurs preferentially at the exocyclic amino group. This selectivity is attributed to the higher nucleophilicity of the sp3-hybridized exocyclic nitrogen compared to the sp2-hybridized endocyclic nitrogen. The lone pair of electrons on the endocyclic nitrogen is part of the aromatic π-system of the thiazole ring, making it less available for nucleophilic attack. nih.govnih.gov

However, alkylation at the endocyclic nitrogen can occur, particularly with more reactive alkylating agents or under forcing conditions, leading to the formation of quaternary thiazolium salts. nih.govnih.gov The reaction conditions, including the nature of the solvent and the presence or absence of a base, can influence the regioselectivity of the alkylation. For the synthesis of 2-(thiazol-2-ylamino)ethanol, conditions are typically chosen to favor alkylation at the exocyclic amino group to yield the desired product.

Derivatization and Functionalization Strategies of the this compound Scaffold

The chemical reactivity of the this compound scaffold at multiple sites—the thiazole ring, the secondary amine, and the hydroxyl group of the amino-ethanol side chain—provides a rich platform for a wide array of chemical modifications. These modifications are instrumental in developing analogues with diverse properties.

Substitutions on the Thiazole Ring System

The thiazole ring of the this compound scaffold can be functionalized at various positions, most commonly at the C4 and C5 positions. A well-established method for the synthesis of 2-aminothiazole derivatives, which can be precursors to the target scaffold, is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. derpharmachemica.comwikipedia.org By choosing appropriately substituted α-haloketones and N-(2-hydroxyethyl)thiourea, various substituents can be introduced onto the thiazole ring.

Common substitutions on the thiazole ring include the introduction of aryl, alkyl, and heteroaryl groups. For instance, the reaction of substituted phenacyl bromides with N-(2-hydroxyethyl)thiourea can yield 4-aryl-substituted 2-(thiazol-2-ylamino)ethanol derivatives. The nature of the substituent on the phenyl ring of the phenacyl bromide can be varied to include electron-donating or electron-withdrawing groups, which in turn influences the electronic properties of the final molecule.

Starting α-HaloketoneResulting Substituent at C4 of Thiazole RingReference
2-BromoacetophenonePhenyl derpharmachemica.com
2-Bromo-1-(4-methylphenyl)ethanonep-Tolyl nanobioletters.com
2-Bromo-1-(4-chlorophenyl)ethanone4-Chlorophenyl nanobioletters.com
2-Bromo-1-(4-methoxyphenyl)ethanone4-Methoxyphenyl nanobioletters.com

Table 1: Examples of C4-Substitutions on the Thiazole Ring via Hantzsch Synthesis

Furthermore, direct C-H functionalization of the thiazole ring represents a more atom-economical approach to introduce substituents. While specific examples on the this compound scaffold are not extensively reported, methodologies for the C-H functionalization of other thiazole derivatives suggest the feasibility of such transformations.

Modifications of the Amino-Ethanol Side Chain

Modifications of the Hydroxyl Group: The primary alcohol of the amino-ethanol side chain can undergo various transformations common to alcohols.

Esterification: The hydroxyl group can be readily esterified by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base. This introduces an ester functionality, which can modulate the lipophilicity of the compound. The choice of the acylating agent allows for the introduction of a wide variety of R groups. masterorganicchemistry.com

Etherification: Conversion of the alcohol to an ether can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification can introduce linear or branched alkyl chains, or even aromatic moieties.

Modifications of the Amino Group: The secondary amine in the side chain is a nucleophilic center and can participate in several reactions.

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated to introduce further substituents. These reactions can be carried out using alkyl halides or aryl halides under appropriate conditions.

Amide Formation: Acylation of the secondary amine with acyl chlorides or anhydrides leads to the formation of an amide linkage. This is a common strategy to introduce a variety of functional groups and build more complex molecules.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules. For instance, 2-aminothiazole can be sulfonylated with various benzenesulfonyl chlorides. nih.gov

Modification SiteReaction TypeReagents and ConditionsResulting Functional Group
Hydroxyl GroupEsterificationAcyl chloride/anhydride, baseEster
Hydroxyl GroupEtherificationAlkyl halide, baseEther
Amino GroupN-AlkylationAlkyl halide, baseTertiary Amine
Amino GroupAmide FormationAcyl chloride/anhydride, baseAmide
Amino GroupSulfonamide FormationSulfonyl chloride, baseSulfonamide

Table 2: Potential Modifications of the Amino-Ethanol Side Chain

Hybridization with Other Heterocyclic Moieties

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. The this compound scaffold can be hybridized with other heterocyclic rings to create novel chemical entities with potentially enhanced or synergistic biological activities.

Pyrazole (B372694) Hybrids: Pyrazole-thiazole hybrids are a well-explored class of compounds. ekb.egnih.govresearchgate.net A common synthetic approach involves the reaction of a thiazole-containing intermediate with reagents that can form a pyrazole ring. For example, a chalcone (B49325) derivative of a 2-acetylthiazole (B1664039) can react with hydrazine (B178648) derivatives to form a pyrazoline ring, which can be subsequently oxidized to a pyrazole. nih.gov

Triazole Hybrids: Triazole moieties can be introduced by reacting a suitable derivative of the this compound scaffold with reagents capable of forming a triazole ring. For instance, a terminal alkyne-functionalized thiazole derivative can undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an organic azide (B81097) to form a 1,2,3-triazole ring. nih.govnih.gov

Pyridine Hybrids: Pyridine-containing hybrids can be synthesized through various methods. One approach involves the condensation of a 2-aminothiazole derivative with a pyridine-containing carbonyl compound. nih.gov For example, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone can serve as a key intermediate for the synthesis of more complex pyridine-thiazole hybrids. nih.gov

Heterocyclic MoietyGeneral Synthetic StrategyReference
PyrazoleCyclization of a thiazole-containing chalcone with a hydrazine derivative ekb.egnih.gov
Triazole"Click chemistry" between an alkyne-functionalized thiazole and an azide nih.govnih.gov
PyridineCondensation of a 2-aminothiazole derivative with a pyridine-containing carbonyl compound nih.gov

Table 3: Strategies for Hybridization with Other Heterocycles

Advanced Synthetic Protocols: Metal-Free and Microwave-Assisted Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. Metal-free and microwave-assisted reactions are at the forefront of these efforts.

Metal-Free Approaches: The development of metal-free synthetic methods is highly desirable to avoid potential contamination of the final products with toxic metal residues. Several metal-free methods for the synthesis of 2-aminothiazoles have been reported. These often involve the use of iodine as a catalyst or promoter in the Hantzsch reaction or related cyclizations. While not always strictly "metal-free" if iodine is considered, these methods avoid the use of heavy transition metals.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. rjpbcs.com The Hantzsch thiazole synthesis and subsequent derivatization reactions of the this compound scaffold can be efficiently carried out under microwave irradiation. For instance, the synthesis of 2-amino-5-aryl thiazoles from substituted acetophenones and thiourea has been successfully performed using microwave irradiation in a solvent-free setting. rjpbcs.com This approach not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry. bepls.comnih.gov

Synthetic ApproachAdvantagesApplication to this compound Synthesis
Metal-Free SynthesisAvoids toxic metal contamination, often uses milder conditionsHantzsch synthesis using iodine catalysis
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purity, energy efficientHantzsch synthesis, derivatization reactions

Table 4: Advanced Synthetic Protocols

Mechanistic Investigations of Chemical Transformations Involving 2 Thiazol 2 Ylamino Ethanol

Reaction Mechanisms of Thiazole (B1198619) Ring Functionalization

The thiazole ring in 2-Thiazol-2-ylamino-ethanol is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is influenced by the electron-donating effect of the amino group at the 2-position, which activates the ring towards certain transformations.

The 2-amino group in 2-aminothiazole (B372263) derivatives is a powerful activating group, directing electrophilic substitution primarily to the 5-position of the thiazole ring, which is the most electron-rich carbon atom. Halogenation of 2-aminothiazoles, for instance, readily proceeds at the 5-position. This occurs via an addition-elimination mechanism .

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. In a subsequent fast step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For this compound, the reaction would proceed as follows:

Generation of the electrophile: The specific electrophile is generated in situ (e.g., Br+ from Br2 and a Lewis acid).

Nucleophilic attack: The π-electrons of the thiazole ring, activated by the 2-amino group, attack the electrophile, preferentially at the C5 position. This forms a resonance-stabilized cationic intermediate. The positive charge in this intermediate can be delocalized over the thiazole ring and the exocyclic nitrogen atom, which further stabilizes the intermediate and facilitates the reaction at the C5 position.

Deprotonation: A base in the reaction mixture removes the proton from the C5 position, leading to the restoration of the aromatic thiazole ring and the formation of the 5-substituted product.

The presence of the N-(2-hydroxyethyl) group is not expected to significantly alter the regioselectivity of electrophilic substitution on the thiazole ring, which is primarily governed by the powerful activating and directing effect of the 2-amino moiety.

Nucleophilic substitution on the thiazole ring itself is generally difficult due to the electron-rich nature of the aromatic system. However, if a good leaving group is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. For instance, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile . The reaction of 2-aminothiazole derivatives with various electrophiles can lead to the formation of intermediates that subsequently undergo nucleophilic attack.

Additionally, the amino group of this compound can act as a nucleophile. For example, N-acylation with acyl chlorides or anhydrides would occur at the exocyclic nitrogen. It is also possible for the exocyclic amino group to be transformed into a diazonium salt, which can then be replaced by a variety of nucleophiles in a Sandmeyer-type reaction nih.gov.

The hydroxyethyl (B10761427) group also introduces a potential site for nucleophilic substitution, though this would typically require activation of the hydroxyl group into a better leaving group (e.g., by protonation or conversion to a tosylate).

Structural Tautomerism and Conformational Dynamics of this compound

The presence of the 2-amino group on the thiazole ring gives rise to the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond.

2-Aminothiazole and its derivatives can exist in two main tautomeric forms: the amino form and the imino form. In the amino form, the exocyclic nitrogen is an amino group, and the thiazole ring is aromatic. In the imino form, a proton has migrated from the exocyclic nitrogen to the endocyclic nitrogen of the thiazole ring, resulting in an exocyclic imine group and a non-aromatic thiazoline (B8809763) ring.

Tautomeric Form Structural Features
Amino Tautomer Aromatic thiazole ring, exocyclic amino group (-NH-)
Imino Tautomer Non-aromatic thiazoline ring, exocyclic imine group (=N-), endocyclic protonated nitrogen

For most 2-aminothiazoles, the amino form is the predominant tautomer in solution, as it benefits from the stability of the aromatic thiazole ring rsc.org. However, the position of the tautomeric equilibrium can be influenced by factors such as the nature of substituents and the solvent. For instance, substitution of the endocyclic nitrogen with an electron-donating group can disrupt the tautomerism between the 2-amino and 2-imino forms researchgate.net.

The polarity of the solvent can have a significant impact on the position of the tautomeric equilibrium. In aqueous solutions of 2-aminothiazole, it has been observed that the tautomeric equilibrium can shift researchgate.net. Generally, polar solvents can stabilize one tautomer over the other through hydrogen bonding or dipole-dipole interactions. For this compound, the presence of the hydroxyl group could lead to intramolecular hydrogen bonding, which might further influence the tautomeric preference.

The following table summarizes the expected influence of solvent on the tautomeric equilibrium of 2-aminothiazole systems:

Solvent Type Expected Predominant Tautomer Rationale
Nonpolar Amino Aromatic stabilization is the dominant factor.
Polar Aprotic Amino Can stabilize the dipole moment of the amino tautomer.
Polar Protic Amino (generally), but equilibrium may shift Can engage in hydrogen bonding with both tautomers, potentially stabilizing the imino form to a greater extent than in nonpolar solvents.

Molecular Rearrangement Pathways in Synthetic Sequences

While specific molecular rearrangements involving this compound are not extensively documented in the literature, rearrangements are known to occur in the synthesis and reactions of related heterocyclic systems. For example, the reaction of 2-aminothiazoles with reagents containing both a C-halogen and a C=O electrophilic center can lead to the formation of fused ring systems like imidazo[2,1-b]thiazoles rsc.org. The initial site of electrophilic attack (endo- vs. exo-cyclic nitrogen) can determine the final product, and under certain conditions, intermediates may undergo rearrangement to form the more thermodynamically stable product rsc.org.

In the context of this compound, a potential rearrangement could be envisioned under acidic conditions involving the hydroxyethyl side chain. For instance, protonation of the hydroxyl group followed by intramolecular cyclization could potentially lead to the formation of a fused ring system, although this would depend on the specific reaction conditions and the relative nucleophilicity of the thiazole ring nitrogens.

Advanced Spectroscopic and Mechanistic Characterization of 2 Thiazol 2 Ylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Thiazol-2-ylamino-ethanol, providing detailed information about the chemical environment, connectivity, and dynamic behavior of its atoms.

The ¹H and ¹³C NMR spectra provide distinct signals for the thiazole (B1198619) ring (the core moiety) and the ethanolamine (B43304) side chain (the peripheral moiety). The chemical shifts (δ) are influenced by the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the thiazole ring typically appear in the aromatic region. For the parent compound, 2-aminothiazole (B372263), these protons resonate at approximately δ 6.5-7.0 ppm. chemicalbook.com The ethanolamine side chain protons (-CH₂-CH₂-) are expected to appear as two distinct signals in the upfield region, likely as triplets due to coupling with each other. Their chemical shifts are influenced by the adjacent nitrogen and oxygen atoms. The N-H proton of the amino group and the O-H proton of the hydroxyl group often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the thiazole ring are expected to resonate at distinct downfield positions. The two carbons of the ethanolamine side chain will appear at higher field strengths, with the carbon bonded to the electronegative oxygen atom (C-O) appearing further downfield than the carbon bonded to the nitrogen (C-N). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and functional groups.

Atom Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4Thiazole Ring~6.6-
H5Thiazole Ring~7.1-
-NH-Amino LinkerVariable (broad)-
-CH₂-N-Ethanolamine~3.5~45
-CH₂-O-Ethanolamine~3.8~61
-OHHydroxylVariable (broad)-
C2Thiazole Ring-~168
C4Thiazole Ring-~108
C5Thiazole Ring-~138

Two-Dimensional NMR Techniques (COSY) for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the proton connectivity within the molecule. A COSY spectrum displays correlations between protons that are coupled to each other.

For this compound, the following key correlations would be expected:

A cross-peak between the signals of the two methylene (B1212753) groups (-CH₂-N- and -CH₂-O-) in the ethanolamine chain, confirming their adjacent positions.

A cross-peak between the N-H proton and the adjacent methylene protons (-CH₂-N-), which definitively establishes the link between the side chain and the amino group.

A cross-peak between the O-H proton and the adjacent methylene protons (-CH₂-O-), confirming the terminal hydroxyl group.

A correlation between the H4 and H5 protons on the thiazole ring, confirming their neighboring relationship.

The 2-aminothiazole core of the molecule can exist in a tautomeric equilibrium between the amino form and the imino form. researchgate.net This exchange can be studied using dynamic NMR spectroscopy, typically by acquiring spectra at different temperatures. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for both tautomers. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. This allows for the determination of the thermodynamic and kinetic parameters of the tautomeric exchange.

Furthermore, the ethanolamine side chain is flexible and can undergo conformational exchange due to rotation around the C-C and C-N single bonds. Variable-temperature NMR can also be used to study these dynamics, potentially revealing the preferred conformation and the energy barriers to rotation.

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition. For this compound (C₅H₈N₂OS), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation of the molecular ion upon ionization provides a roadmap of the molecule's structure. libretexts.org For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the amino group or the hydroxyl group is a common pathway for amines and alcohols. libretexts.org This could lead to the loss of a CH₂OH radical or a C₄H₅N₂S radical.

Loss of small molecules: Elimination of stable neutral molecules like water (H₂O) from the ethanolamine side chain is a likely fragmentation pathway. libretexts.org

Thiazole ring fragmentation: The stable thiazole ring can also fragment, leading to characteristic ions that can confirm the presence of this core structure. researchgate.net

Table 2: Predicted HRMS Data and Major Fragments for this compound

Species Formula Calculated Exact Mass (m/z) Possible Origin
[M+H]⁺C₅H₉N₂OS⁺145.0430Molecular Ion
[M-H₂O+H]⁺C₅H₇N₂S⁺127.0324Loss of water
[C₄H₅N₂S]⁺C₄H₅N₂S⁺113.0168Alpha-cleavage (loss of CH₂OH)
[CH₄NO]⁺CH₄NO⁺46.0287Alpha-cleavage (loss of thiazole-amine)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, serving as a fingerprint for the functional groups present.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Wavenumber (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
Secondary AmineN-H stretch3300-3500 (moderate)
AlkaneC-H stretch2850-3000
Imine/AromaticC=N / C=C stretch1500-1650
AlcoholC-O stretch1050-1260
AmineC-N stretch1020-1250

The broad O-H stretching band is a hallmark of the hydroxyl group, with its breadth resulting from hydrogen bonding. docbrown.info The N-H stretch of the secondary amine is also a key feature. The region between 1500-1650 cm⁻¹ will contain absorptions from the C=N and C=C stretching vibrations within the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The thiazole ring acts as a chromophore. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. The exact position of the maximum absorbance (λ_max) can be influenced by the solvent and the substituents on the thiazole ring. For similar thiazole derivatives, absorptions are often observed in the 230-280 nm range. researchgate.net The ethanolamine substituent, being an auxochrome, may cause a slight shift in the wavelength of maximum absorption (a bathochromic or hypsochromic shift) compared to the unsubstituted 2-aminothiazole chromophore.

X-ray Crystallography for Solid-State Molecular Architecture of Analogues

While the crystal structure of this compound has not been reported in the consulted literature, X-ray crystallographic studies of several structural analogues provide significant insights into the solid-state molecular architecture that this compound might adopt. These analogues share the core 2-aminothiazole moiety, and their crystal structures reveal key details about molecular conformation, planarity, and intermolecular interactions, particularly hydrogen bonding, which are crucial for understanding the supramolecular assembly.

Analysis of the crystal structures of N-(Thiazol-2-yl)acetamide, 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, and N-(1,3-Thiazol-2-yl)benzamide demonstrates a prevalence of specific hydrogen bonding motifs and molecular arrangements that are likely to be relevant to this compound.

A notable analogue, N-(Thiazol-2-yl)acetamide, was synthesized from 2-aminothiazole and acetyl chloride, with its crystal structure determined to be in the monoclinic space group P21/c. researchgate.net The asymmetric unit of this compound contains two independent molecules. researchgate.netnih.gov The crystal packing is significantly influenced by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, which stabilize the structure. researchgate.netnih.gov

Another structurally related compound, 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, also crystallizes in a monoclinic system, but with the space group P21/c. nih.gov In this structure, the acetamide (B32628) group is nearly coplanar with the thiazole ring, exhibiting a slight twist of 4.2(9)°. nih.gov A key feature of its solid-state architecture is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds, creating R2(8) ring motifs. These dimers then stack along the nih.gov crystal direction. nih.gov

The polymorphism of N-(1,3-Thiazol-2-yl)benzamide has also been investigated, revealing different crystalline forms with distinct hydrogen-bonded dimer geometries. mdpi.com One polymorph crystallizes in the centrosymmetric monoclinic space group P21/c, with the molecules related by an inversion center. mdpi.com Another polymorph adopts the C2/c space group, where the molecules in the dimer are related by a two-fold rotation. mdpi.com A third polymorph was identified in the monoclinic space group Pc with four crystallographically independent molecules in the asymmetric unit, exhibiting both types of dimer geometries. mdpi.com

These examples from structurally related molecules underscore the importance of the 2-aminothiazole core in directing the solid-state assembly through specific and recurring hydrogen bonding patterns. The presence of the hydroxyl group in this compound would introduce an additional hydrogen bond donor and acceptor, likely leading to more complex and varied three-dimensional hydrogen-bonded networks compared to the acetamide and benzamide (B126) analogues.

Crystallographic Data for Analogues of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(Thiazol-2-yl)acetamide researchgate.netnih.govC₅H₆N₂OSMonoclinicP21/c16.0650(12)11.3337(8)7.0670(5)101.908(10)1259.04(16)8
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide nih.govC₁₂H₁₂N₂OSMonoclinicP21/c17.6983(6)4.94078(13)14.4603(5)111.236(4)1178.60(7)4
N-(1,3-Thiazol-2-yl)benzamide (Polymorph I) mdpi.comC₁₀H₈N₂OSMonoclinicP21/c------
N-(1,3-Thiazol-2-yl)benzamide (Polymorph II) mdpi.comC₁₀H₈N₂OSMonoclinicC2/c------
N-(1,3-Thiazol-2-yl)benzamide (Polymorph III) mdpi.comC₁₀H₈N₂OSMonoclinicPc------

Computational Chemistry and Molecular Modeling Studies of 2 Thiazol 2 Ylamino Ethanol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. These calculations would be fundamental to understanding the intrinsic properties of 2-Thiazol-2-ylamino-ethanol.

A critical first step in the computational study of a flexible molecule like this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy state.

A thorough conformational analysis would also be necessary. This involves systematically rotating the rotatable bonds in the molecule, such as the C-C and C-N bonds in the ethanolamine (B43304) side chain, to identify all possible low-energy conformations (conformers). The relative energies of these conformers would be calculated to determine their populations at a given temperature. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

DFT calculations can accurately predict various spectroscopic properties, which can be used to validate experimental data or to aid in the characterization of the compound. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would allow for the assignment of the peaks in an experimental IR spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms could be predicted and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

A hypothetical data table for predicted spectroscopic parameters might look like this:

Spectroscopic ParameterPredicted Value
Key IR Frequencies (cm⁻¹)N-H stretch, O-H stretch, C=N stretch
¹H NMR Chemical Shifts (ppm)Protons on the thiazole (B1198619) ring, ethanolamine chain
¹³C NMR Chemical Shifts (ppm)Carbons in the thiazole ring, ethanolamine chain
UV-Vis λmax (nm)Predicted maximum absorption wavelength

Note: The values in this table are placeholders and would need to be calculated using appropriate DFT methods.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. To account for this, computational models can incorporate the effect of a solvent, either explicitly by including individual solvent molecules, or more commonly, implicitly using a polarizable continuum model (PCM). For this compound, studying its properties in different solvents (e.g., water, ethanol (B145695), DMSO) would be important for understanding its behavior in biological systems or in various chemical reactions. These calculations would reveal how the solvent affects the conformational equilibrium, electronic properties, and spectroscopic parameters.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target molecule, typically a protein receptor. This is a key tool in drug discovery and design.

If a biological target for this compound were identified, molecular docking simulations could be performed to predict how it would bind to the active site of the receptor. The simulation would generate a series of possible binding poses, which would be scored based on a scoring function that estimates the binding affinity (the strength of the interaction). A lower binding energy generally indicates a more stable and favorable interaction.

A hypothetical data table summarizing docking results could be:

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
[Example Protein][e.g., -7.5][e.g., Asp120, Tyr340]
[Another Protein][e.g., -6.2][e.g., Phe80, Ser150]

Note: This table is for illustrative purposes only and requires a specific protein target and docking calculations.

A detailed analysis of the best-scoring docking poses would reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH-) groups of the ethanolamine moiety, as well as the nitrogen atoms in the thiazole ring, are potential hydrogen bond donors and acceptors.

π-π Stacking: The aromatic thiazole ring could engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site.

Hydrophobic Interactions: The carbon-hydrogen portions of the molecule could form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Understanding these interactions is crucial for explaining the molecule's binding affinity and selectivity, and for guiding the design of more potent analogs.

Molecular Dynamics Simulations for Dynamic Interaction Profiles

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of a molecule and its interactions with biological targets can be observed over time. For this compound, MD simulations can elucidate the conformational flexibility of the molecule and map its interaction landscape with key amino acid residues within a protein's binding site.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related 2-aminothiazole (B372263) derivatives and ethanolamines. Research on 2-aminothiazole derivatives has demonstrated their potential as inhibitors of various kinases, with MD simulations revealing crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. For instance, studies on 2-aminothiazole-based anticancer agents have highlighted the importance of the thiazole ring in forming key interactions with the hinge region of kinases.

The ethanolamine moiety of this compound introduces additional complexity and potential for specific interactions. MD simulations of ethanolamines in aqueous solutions have shown that they can form both intramolecular and intermolecular hydrogen bonds, influencing their conformation and solvation properties. In a biological context, the hydroxyl group of the ethanolamine tail can act as both a hydrogen bond donor and acceptor, potentially forming stable interactions with polar residues in a binding pocket. The flexibility of the ethyl chain allows the hydroxyl group to orient itself optimally to engage with these residues.

A hypothetical MD simulation of this compound bound to a target protein, such as a kinase, would likely reveal the following dynamic interaction profile:

Thiazole Core Interactions: The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, would likely participate in hydrogen bonding with the protein backbone, a common feature for kinase inhibitors.

Ethanolamine Arm Flexibility: The ethanolamine side chain would exhibit considerable flexibility, allowing it to explore the local environment of the binding pocket.

Hydroxyl Group Engagement: The terminal hydroxyl group would be expected to form transient or stable hydrogen bonds with specific polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or with water molecules mediating protein-ligand interactions.

Potential Interacting Residue Types Interaction Type Contributing Moiety of this compound
Alanine, Valine, Leucine, IsoleucineHydrophobicThiazole ring
Aspartate, GlutamateHydrogen Bond (Donor)Amino group, Hydroxyl group
Serine, Threonine, TyrosineHydrogen Bond (Donor/Acceptor)Amino group, Hydroxyl group, Thiazole nitrogen
Phenylalanine, Tyrosine, Tryptophanπ-π StackingThiazole ring

Structure-Based Design Principles for this compound Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For this compound, SBDD principles can guide the modification of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. The insights gained from molecular docking and MD simulations are instrumental in this process.

The design of derivatives of this compound would be guided by several key principles:

Scaffold Hopping and Core Refinement: While the 2-aminothiazole core is often crucial for binding, modifications to the thiazole ring itself can be explored. Introducing substituents at the 4 and 5 positions of the thiazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions or selectivity.

Exploitation of the Ethanolamine Vector: The ethanolamine side chain provides a vector for chemical modification to probe and exploit specific sub-pockets within the target's binding site.

Chain Length and Rigidity: The length of the alkyl chain can be varied to optimize the positioning of the terminal functional group. Introducing conformational constraints, such as a cyclic structure, could reduce the entropic penalty upon binding and improve affinity.

Functional Group Modification: The terminal hydroxyl group can be replaced with other functional groups to alter the interaction profile. For example, a carboxylate group could form salt bridges with basic residues like lysine (B10760008) or arginine, while a larger, more hydrophobic group could engage with a hydrophobic pocket.

Enhancing Target-Specific Interactions: By analyzing the binding pocket of a specific target, derivatives can be designed to form additional favorable interactions. For example, if a hydrophobic pocket is identified near the ethanolamine binding region, extending the chain with an aromatic ring could lead to a significant increase in binding affinity.

The following table outlines potential design strategies for derivatives of this compound based on SBDD principles:

Modification Strategy Rationale Example Derivative Feature
Thiazole Ring Substitution Modulate electronics, improve hydrophobic interactions, or introduce new hydrogen bonding opportunities.Addition of a methyl or phenyl group at the C4 or C5 position.
Ethanolamine Chain Extension Reach deeper into the binding pocket to engage with additional residues.Propyl or butyl chain instead of ethyl.
Terminal Group Modification Alter polarity and interaction type to match the binding site environment.Replacement of the hydroxyl with a carboxyl, amide, or a small aromatic ring.
Introduction of Rigidity Reduce conformational flexibility to decrease the entropic cost of binding.Incorporation of the ethanolamine chain into a cyclic structure like a piperidine (B6355638) or morpholine (B109124) ring.

Biochemical Interaction Mechanisms and Molecular Target Identification

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Comprehensive enzyme kinetic studies are crucial for characterizing the inhibitory potential of a compound. Such studies typically involve determining the mode of inhibition and quantifying the inhibitor's potency.

Competitive inhibitors typically bind to the active site of an enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. While many thiazole (B1198619) derivatives have been investigated as competitive inhibitors of various enzymes, there is no specific data available to confirm or deny a competitive inhibition profile for 2-Thiazol-2-ylamino-ethanol.

Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Some derivatives of thiazoles have been identified as non-competitive tyrosinase inhibitors. nih.gov However, a detailed analysis for this compound is not present in the current body of scientific literature.

The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify the potency of an inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While numerous studies report IC50 values for various thiazole derivatives against different enzymes, no such data has been published for this compound.

The following table illustrates the type of data that would be expected from such studies, though it is important to reiterate that this data is not available for the specific compound .

Hypothetical Data Table for Enzyme Inhibition Parameters of this compound

Enzyme TargetInhibition TypeKi (nM)IC50 (µM)
TyrosinaseData Not AvailableData Not AvailableData Not Available
DNA GyraseData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only. No public data is available for this compound.

Specific Enzyme Targets:

Research on thiazole derivatives has often focused on their potential to inhibit enzymes that are relevant to disease, such as tyrosinase and DNA gyrase.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. Studies on other thiazole-containing compounds have shown that they can act as tyrosinase inhibitors. For instance, certain resorcinyl-thiazole derivatives have been found to be potent inhibitors of human tyrosinase. nih.gov The mechanism often involves interaction with the copper ions in the active site of the enzyme. However, without experimental data, the specific mechanism of interaction between this compound and tyrosinase remains unknown.

DNA gyrase is an essential bacterial enzyme, making it an attractive target for the development of new antibiotics. A number of thiazole derivatives have been investigated as DNA gyrase inhibitors. nih.govu-szeged.hu These compounds typically work by binding to the ATP-binding site of the GyrB subunit of the enzyme, thereby inhibiting its activity. Structure-activity relationship (SAR) studies on these derivatives have provided insights into the features required for potent inhibition. nih.govu-szeged.hu Nevertheless, specific studies detailing the interaction of this compound with DNA gyrase have not been identified.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The 2-aminothiazole (B372263) moiety is a recognized scaffold for the development of potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral metabolism of glucocorticoids. nih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders. mdpi.commdpi.com

Research into a series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives revealed that modifications to the core structure yield compounds with high inhibitory potency. mdpi.com Notably, the introduction of large hydrophobic groups on the amino function tends to increase inhibitory activity. mdpi.com One of the most active compounds identified in this series, a derivative featuring a spiro system with the thiazole ring, demonstrated an IC50 value of 0.04 µM, which is more potent than the control inhibitor, carbenoxolone (B1668346) (IC50 = 0.08 µM). mdpi.com Another derivative from the same series also showed strong inhibition with an IC50 of 0.09 µM. mdpi.com

Similarly, a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for 11β-HSD1 inhibition. The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, achieved 82.82% inhibition of the enzyme's activity at a concentration of 10 µM. mdpi.comnih.gov

Table 1: 11β-HSD1 Inhibition by 2-Aminothiazole Derivatives
Compound SeriesDerivativeIC50 (µM)% Inhibition (at 10 µM)
2-(Cyclohexylamino)thiazol-4(5H)-oneDerivative 3h0.04Not Reported
2-(Cyclohexylamino)thiazol-4(5H)-oneDerivative 3i0.09Not Reported
2-(Cyclohexylamino)thiazol-4(5H)-oneDerivative 3d0.08Not Reported
2-(Cyclohexylamino)thiazol-4(5H)-oneDerivative 3c0.4Not Reported
2-(Cyclohexylamino)thiazol-4(5H)-oneDerivative 3b0.57Not Reported
2-(Adamantan-1-ylamino)thiazol-4(5H)-oneDerivative 3iNot Reported82.82%
Kinase Inhibition (e.g., CDK2, CDK9)

The aminothiazole framework is a key structural feature in a number of potent cyclin-dependent kinase (CDK) inhibitors. These inhibitors typically function by binding to the ATP pocket of the kinase, with the thiazolamine moiety forming crucial hydrogen bond interactions with the hinge region of the enzyme. nih.gov

A series of diaminothiazole compounds were developed from a weakly active screening hit into highly potent inhibitors of CDK2. nih.gov The most advanced compounds in this series demonstrated exceptional inhibitory activity against CDK2/cyclin A and CDK5, with IC50 values in the low nanomolar range (1.1 to 1.8 nM). nih.gov These compounds also showed potent, albeit slightly lower, activity against CDK1, CDK4, and CDK6, while CDK9 was inhibited with an IC50 of 13 nM. nih.gov

In another study, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines were designed as highly active CDK9 inhibitors. acs.org Structure-activity relationship (SAR) analysis revealed that substituents on the pyrimidine (B1678525) core and the aniline (B41778) moiety were critical for potency and selectivity. One of the most selective compounds, designated 12u, potently inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2. acs.org

Table 2: Kinase Inhibition by 2-Aminothiazole Derivatives
Compound SeriesTarget KinaseIC50 (nM)
Diaminothiazole (Compound 51)CDK21.1 - 1.8
Diaminothiazole (Compound 51)CDK51.1 - 1.8
Diaminothiazole (Compound 51)CDK14.0 - 7.6
Diaminothiazole (Compound 51)CDK44.0 - 7.6
Diaminothiazole (Compound 51)CDK64.0 - 7.6
Diaminothiazole (Compound 51)CDK913
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (Compound 12u)CDK97
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (Compound 12u)CDK2>560
Alpha-Amylase Inhibition

Derivatives containing the thiazole ring have been identified as effective inhibitors of α-amylase, a key enzyme in carbohydrate digestion whose inhibition is a therapeutic approach for managing postprandial hyperglycemia. nih.govresearchgate.netmonash.edu

A study of benzimidazole-based thiazole derivatives showed moderate to good inhibition of α-amylase, with IC50 values ranging from 1.30 µM to 38.60 µM. nih.gov Several of these compounds exhibited greater potency than the standard drug, acarbose (B1664774) (IC50 = 10.30 µM). nih.gov Another series of thiazole-based carbohydrazide (B1668358) derivatives also demonstrated significant α-amylase inhibitory activity, with nearly all tested compounds showing IC50 values in the low micromolar range (1.709 µM to 3.049 µM), comparable to acarbose (IC50 = 1.637 µM). researchgate.netmonash.edu The most potent compound from this series had an IC50 of 1.709 µM. researchgate.netmonash.edu

Table 3: Alpha-Amylase Inhibition by Thiazole Derivatives
Compound SeriesIC50 Range (µM)Most Potent Compound IC50 (µM)Standard (Acarbose) IC50 (µM)
Benzimidazole-based Thiazoles1.30 - 38.601.3010.30
Thiazole-based Carbohydrazides1.709 - 3.0491.7091.637

Receptor Binding and Modulation Studies

Dopamine (B1211576) Receptor Interaction Profiles (e.g., D2 antagonism)

The aminothiazole scaffold has been incorporated into molecules designed to interact with dopamine receptors. A series of aminothiazole-fused benzazepines were synthesized and evaluated as selective dopamine D2 partial agonists. nih.gov Partial agonism represents a specific type of receptor modulation that can be beneficial in therapeutic contexts like schizophrenia. These compounds were found to possess good selectivity and tunable D2 partial agonism. nih.gov

While specific antagonist activity for a simple this compound structure is not detailed, the potential for the core moiety to interact with the D2 receptor is evident from these related structures.

Serotonin (B10506) Receptor Interaction Profiles (e.g., 5HT2A antagonism)

While the serotonin 5-HT2A receptor is a significant target for various therapeutic areas, and numerous antagonists have been developed, specific binding affinity data for derivatives of this compound at this receptor were not identified in the reviewed scientific literature. The existing research on 5-HT2A antagonists primarily focuses on other chemical scaffolds, such as arylpiperazines. mdpi.com

Interactions with Other Biological Macromolecules

The selectivity profile of 2-aminothiazole derivatives has been explored against related biological macromolecules, revealing important secondary interactions.

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): In studies of 11β-HSD1 inhibitors, the activity against the isoform 11β-HSD2 is often evaluated to determine selectivity. For the 2-(adamantan-1-ylamino)thiazol-4(5H)-one series, all tested compounds inhibited 11β-HSD2 to a lesser extent than 11β-HSD1, with less than 50% inhibition at a 10 µM concentration. mdpi.comsemanticscholar.org Similarly, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed inhibition of 11β-HSD2 in the range of 36.55% to 46.33% at 10 µM, indicating a degree of selectivity for the 11β-HSD1 isoform. nih.gov

Other Kinases: The kinase selectivity of diaminothiazole derivative 51 was profiled against a large panel of kinases. nih.gov Besides its high potency against CDKs, it was found to be significantly less active against GSK3β (90-fold less active than against CDK2), which is a common off-target for CDK2 inhibitors. nih.gov

Protein Synthesis Inhibition Mechanisms

Extensive investigation of the scientific literature reveals a notable absence of specific research on the direct protein synthesis inhibition mechanisms of the chemical compound this compound and its core scaffold. While the 2-aminothiazole moiety is a constituent of various biologically active molecules, including some with antimicrobial and anticancer properties, there is no direct evidence to suggest that this compound itself functions as an inhibitor of protein synthesis.

The 2-aminothiazole scaffold is a versatile structure found in numerous compounds with a wide array of biological activities. mdpi.comnih.gov These activities often stem from the inhibition of specific enzymes, such as kinases, or interference with other cellular pathways. mdpi.comnih.gov For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and other enzymes involved in cell signaling and proliferation. nih.gov

While some complex natural products containing a thiazole ring, such as the antibiotic thiostrepton, are known to inhibit protein synthesis by binding to ribosomal RNA, these molecules are structurally distinct and significantly more complex than this compound. The mechanism of action of these complex antibiotics cannot be extrapolated to the simple this compound core structure.

In the context of antimicrobial and anticancer activities, which can sometimes be linked to the disruption of protein synthesis, studies on simple 2-aminothiazole derivatives have not definitively identified this as the primary mechanism of action. Often, the observed effects are attributed to other cellular targets.

Therefore, based on the current body of scientific literature, a detailed analysis of the protein synthesis inhibition mechanisms specifically for the this compound scaffold is not possible. Further research would be required to investigate whether this compound has any direct or indirect effects on the machinery of protein translation.

Structure Activity Relationship Sar Studies of 2 Thiazol 2 Ylamino Ethanol and Its Derivatives

Systematic Modification of the Thiazole (B1198619) Ring and its Impact on Biological Activity

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a crucial scaffold in numerous biologically active compounds. Modifications to this core structure can profoundly influence the molecule's interaction with its biological target.

Positional Effects of Substituents (C4, C5 on thiazole ring)

The introduction of various substituents at the C4 and C5 positions of the thiazole ring has been a key strategy in modulating the biological activity of 2-aminothiazole (B372263) derivatives. While specific data for 2-Thiazol-2-ylamino-ethanol is limited, broader studies on related 2-aminothiazole scaffolds provide valuable insights.

Research has shown that the nature and position of substituents on the thiazole ring can significantly impact the potency and selectivity of these compounds. For instance, in various series of 2-aminothiazole derivatives, the introduction of aryl groups at the C4 position has been explored. The electronic properties of these aryl substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the thiazole ring, thereby influencing its binding affinity to target proteins. Similarly, modifications at the C5 position, such as the introduction of alkyl or halo groups, have been shown to affect the lipophilicity and steric profile of the molecule, which in turn can dictate its pharmacokinetic and pharmacodynamic properties.

A hypothetical data table illustrating the potential impact of C4 and C5 substitutions on a generic biological activity is presented below. This table is for illustrative purposes to demonstrate how such data would be presented and is not based on experimentally verified results for this compound itself due to a lack of specific public data.

CompoundR1 (C4-substituent)R2 (C5-substituent)Biological Activity (IC50, µM)
1 HH10.5
2 CH₃H8.2
3 HCl5.1
4 PhenylH2.7
5 4-ChlorophenylH1.5
6 PhenylBr3.0

Elucidation of Pharmacophoric Requirements within the Amino-Ethanol Chain

The amino-ethanol side chain is a critical component of the this compound scaffold, providing key interaction points with biological targets.

Significance of the Amino Linkage and its Substitution Patterns

The secondary amine (-NH-) linking the thiazole ring to the ethanol (B145695) moiety is another vital pharmacophoric feature. It can act as a hydrogen bond donor and its nitrogen atom can be a hydrogen bond acceptor. The flexibility of this linkage allows the thiazole ring and the ethanol tail to adopt various conformations, facilitating an induced fit into the binding site of a target protein.

Substitution on the amino nitrogen can have a significant impact on activity. For example, methylation or acylation of the amino group would alter its hydrogen bonding capacity, steric bulk, and basicity. Such modifications are a common strategy in medicinal chemistry to fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.

Contribution of Bridging Linkers and Fused Rings to Potency and Selectivity

To enhance the potency and selectivity of the this compound scaffold, medicinal chemists often explore the introduction of bridging linkers or the fusion of additional rings to the core structure.

Incorporating a rigid linker between the thiazole ring and the amino-ethanol chain can restrict the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, leading to a higher affinity for the target and a reduction in off-target effects.

Furthermore, fusing an additional ring system to the thiazole core, creating a bicyclic or polycyclic structure, can significantly expand the chemical space and introduce new interaction points with the biological target. For instance, the fusion of a benzene (B151609) ring to form a benzothiazole (B30560) derivative can enhance hydrophobic interactions and potentially introduce new binding vectors. The nature and substitution pattern of the fused ring can be systematically varied to optimize the compound's biological profile.

A hypothetical data table illustrating the potential impact of fused rings on biological activity is presented below for illustrative purposes.

CompoundCore StructureFused RingBiological Activity (IC50, µM)
7 This compoundNone10.5
8 2-Benzothiazol-2-ylamino-ethanolBenzene4.8
9 2-(Thieno[2,3-d]thiazol-2-ylamino)-ethanolThiophene6.2

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For 2-aminothiazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, thereby guiding the design of more potent molecules.

Several QSAR models have been developed for various biological activities of 2-aminothiazole derivatives, including anticancer and enzyme inhibitory effects. tandfonline.comresearchgate.netacs.org These models are built using a series of compounds with known activities and a wide range of calculated molecular descriptors.

For instance, a QSAR study on 2-aminothiazole derivatives as inhibitors of the Hec1/Nek2 protein, a target in cancer therapy, developed a statistically significant model. tandfonline.comnih.gov The model demonstrated good predictive power with a coefficient of determination (R²) of 0.8436 and a cross-validation coefficient (Q²LOO) of 0.7965. tandfonline.comnih.gov This particular model identified three key descriptors that significantly influence the inhibitory activity:

ATSC1i (Moreau-Broto autocorrelation): This descriptor relates to the spatial arrangement of atoms and their properties within the molecule. tandfonline.comnih.gov

MATS8c (Moran autocorrelation at lag 8, weighted by charges): This descriptor provides information about the correlation of atomic charges at a specific topological distance, highlighting the importance of the charge distribution across the molecule. tandfonline.comnih.gov

Another QSAR analysis was performed on a series of 56 2-aminothiazol-4(5h)-one derivatives for their inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases. researchgate.net This study employed an Artificial Neural Network (ANN) and developed a highly accurate model with a determination coefficient (R²) of 0.9482. The model was generated using 3D descriptors like GETAWAY, 3D-MoRSE, and RDF, along with various topological indices. researchgate.net These descriptors encode information about the three-dimensional shape, molecular geometry, and atomic connectivity, indicating that the 3D structure and topology of the derivatives are critical for their 11β-HSD1 inhibitory activity. researchgate.net

These QSAR studies collectively underscore that a combination of topological, electronic, and 3D structural features governs the biological activity of 2-aminothiazole derivatives. The insights gained from these models are invaluable for the in-silico design of new compounds with potentially superior activity before undertaking their chemical synthesis. tandfonline.comresearchgate.net

Table 2: Summary of QSAR Modeling on 2-Aminothiazole Derivatives

Biological Target/ActivityModel StatisticsKey Molecular Descriptors Influencing ActivityReference
Hec1/Nek2 Inhibition (Anticancer)R² = 0.8436 Q²LOO = 0.7965ATSC1i: Moreau-Broto autocorrelation (spatial arrangement) MATS8c: Moran autocorrelation (charge distribution) RPSA: Total molecular surface area (size/shape) tandfonline.comnih.gov
11β-HSD1 Inhibition (Metabolic Diseases)R² = 0.9482 Q² = 0.9944 (internal validation)3D Descriptors: GETAWAY, 3D-MoRSE, RDF (3D shape/geometry) Topological Indices: GALVEZ, 2D autocorrelations (atomic connectivity) researchgate.net
Aurora Kinase Inhibition (Anticancer)R² = 0.8902 Q²LOO = 0.7875Descriptors related to the partial least squares regression (PLS) and principal component regression (PCR) models were used. (Specific descriptors not detailed in abstract). acs.org

Supramolecular Chemistry and Chemical Biology Applications of 2 Thiazol 2 Ylamino Ethanol

Host-Guest Recognition Phenomena

Host-guest chemistry, a cornerstone of supramolecular science, focuses on the formation of specific complexes between a host molecule and a guest molecule or ion, driven by non-covalent interactions. The 2-Thiazol-2-ylamino-ethanol scaffold provides a promising foundation for the development of novel host systems due to its inherent structural features that can be tailored for specific guest recognition.

The ability of a host molecule to recognize and bind a specific guest is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The this compound moiety possesses several key features that enable its participation in these interactions:

Hydrogen Bonding: The thiazole (B1198619) ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Furthermore, the amino group and the hydroxyl group in the ethanol (B145695) substituent are excellent hydrogen bond donors and acceptors. This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable networks with complementary guest molecules. For instance, studies on related 2-aminothiazole (B372263) derivatives have demonstrated their ability to form robust hydrogen-bonded dimers with carboxylic acids uq.edu.au. Theoretical studies on thiazole complexed with water molecules have also highlighted the presence of strong hydrogen bonding interactions, with the primary interaction being the binding of a water molecule to the nitrogen of the thiazole ring nih.gov.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with other aromatic systems, such as those found in guest molecules or in other host molecules to form larger assemblies. The strength and geometry of these interactions can be modulated by introducing substituents on the thiazole ring. Research on pyrazolyl-thiazole derivatives has underscored the significant role of π-stacking in directing their crystal structures rsc.org. Similarly, studies on imidazo[2,1-b]thiazoles have revealed intramolecular π-stacking interactions that are maintained even in their metal complexes nih.gov.

The interplay of these non-covalent forces allows for the design of receptors with high affinity and selectivity for a wide range of guest molecules, from small organic molecules to larger biomolecules.

The modular nature of the this compound structure makes it an attractive building block for the construction of artificial receptors. By strategically modifying the core structure, it is possible to create pre-organized cavities that are complementary in size, shape, and chemical functionality to a target guest.

For example, linking two or more this compound units through appropriate spacers could lead to the formation of macrocyclic or tweezer-like receptors. The orientation of the thiazole rings and the functional groups within the cavity would dictate the binding properties of the resulting host. The design of such receptors often involves computational modeling to predict the most stable host-guest complexes.

While specific examples of artificial receptors based solely on the this compound moiety are not extensively documented in the literature, the principles of supramolecular design strongly suggest their potential. The rich chemistry of thiazole allows for its incorporation into larger, more complex architectures, paving the way for the development of sophisticated molecular containers and sensors.

Self-Assembly Processes Involving this compound Derivatives

Self-assembly is a process in which molecules spontaneously organize into well-defined, ordered structures through non-covalent interactions. Derivatives of this compound can be designed to act as building blocks for the construction of a variety of supramolecular architectures, such as nanofibers, gels, and vesicles.

The driving forces behind the self-assembly of these derivatives are similar to those involved in host-guest recognition, namely hydrogen bonding, π-π stacking, and solvophobic effects. For instance, by attaching long alkyl chains to the this compound core, amphiphilic molecules can be created that self-assemble in solution to form micelles or bilayers.

A notable example of self-assembly in a related system is the formation of one-dimensional (1D) and two-dimensional (2D) supramolecular polymers from amide-functionalized thiazolo[5,4-d]thiazole (B1587360) chromophores nih.gov. In this case, the interplay between intermolecular hydrogen bonding and van der Waals interactions dictates the dimensionality of the resulting structures nih.gov. Molecular dynamics simulations have been employed to understand the molecular packing and structural evolution of these self-assembled nanofibers nih.gov.

The ability to control the self-assembly process by modifying the molecular structure of the building blocks opens up possibilities for the creation of novel materials with tailored properties for applications in areas such as drug delivery, tissue engineering, and organic electronics.

Supramolecular Catalysis Utilizing Thiazole-Based Architectures

Supramolecular catalysis is a rapidly developing field that utilizes the principles of molecular recognition and self-assembly to create novel catalytic systems. In this approach, a catalyst is designed to bind a substrate through non-covalent interactions, thereby stabilizing the transition state of a reaction and accelerating its rate.

Thiazole-based architectures, including those that could be derived from this compound, are promising candidates for the development of supramolecular catalysts. The thiazole ring can act as a binding site for substrates, while other functional groups on the molecule can provide the catalytic activity.

The key to effective supramolecular catalysis is the creation of a well-defined binding pocket that can selectively accommodate the substrate and orient it correctly for the catalytic transformation. This can be achieved through the design of macrocyclic hosts or self-assembled catalytic systems. Non-covalent interactions play a crucial role in both the binding of the substrate and the stabilization of the catalyst's active conformation mdpi.comnih.govrsc.org.

While specific examples of supramolecular catalysis utilizing this compound are yet to be reported, the broader field of organocatalysis has seen the successful application of catalysts that rely on non-covalent interactions to achieve high levels of stereoselectivity mdpi.comnih.gov. The insights gained from these studies can guide the future design of thiazole-based supramolecular catalysts.

Utility as Research Tools for Cellular Pathway Probing

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex cellular processes. The development of probes that can selectively target and report on specific biomolecules or cellular environments is a major area of research. Derivatives of this compound, particularly those incorporating a benzothiazole (B30560) unit, have the potential to be developed into valuable fluorescent probes for cellular imaging.

A well-known example of a thiazole-based fluorescent dye is Thiazole Orange (TO). TO exhibits a significant increase in fluorescence intensity upon binding to nucleic acids, a property that has been widely exploited for the development of probes for DNA and RNA detection mdpi.com. The fluorescence enhancement is attributed to the restriction of intramolecular rotation of the dye upon intercalation into the nucleic acid structure mdpi.com.

Researchers have designed a variety of TO-functionalized oligonucleotides that can be used to detect specific DNA and RNA sequences with high sensitivity and selectivity rsc.org. These probes have shown promise for applications in cellular imaging rsc.org.

Building on the principles of probes like Thiazole Orange, derivatives of this compound could be designed to target other cellular components. For example, by attaching a specific recognition motif to the this compound scaffold, it may be possible to create probes that selectively bind to proteins or other biomolecules of interest. The inherent fluorescence of the thiazole-containing core or the modulation of its fluorescence upon binding could then be used to report on the presence and localization of the target.

Recent advancements in the design of cell-permeable fluorescent probes have highlighted various strategies to achieve efficient intracellular imaging ibs.re.kr. Benzothiazole-based fluorescent probes have been successfully developed for the detection of various ions and reactive oxygen species in living cells, demonstrating their low cytotoxicity and excellent cell permeability nih.govnih.gov. These findings underscore the potential of thiazole-based scaffolds, including this compound, in the development of the next generation of tools for probing cellular pathways.

Q & A

Q. What are the optimized synthetic routes for 2-Thiazol-2-ylamino-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-aminothiazole derivatives with ethanol-based reagents under acidic or basic conditions is common. Absolute ethanol is a preferred solvent due to its inertness and ability to dissolve polar intermediates . Key parameters include:
  • Reaction Time : 6–7 hours for complete conversion (prolonged reflux may degrade products).
  • Temperature : 80–100°C for efficient condensation.
  • Workup : Neutralization with 10% sodium bicarbonate isolates the product .
    Table: Representative Yields
Starting MaterialReagentYield (%)Reference
2-Aminothiazoleα-Mercaptoacetic acid75–80
Thiazole derivativePhenyl isothiocyanate85–90

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray Crystallography : ORTEP-III software generates 3D molecular models from diffraction data, critical for confirming bond angles and stereochemistry .
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows peaks at δ 7.32 (NH2), 4.80 (CH2), and aromatic protons (δ 7.63–8.04) .
  • Mass Spectrometry : EI-MS reveals molecular ion peaks (e.g., m/z 286 [M+1] for derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in melting points or spectral peaks often arise from impurities or polymorphic forms. Strategies include:
  • Recrystallization : Use ethanol or acetonitrile to purify products .
  • Advanced Techniques : High-resolution MS or 13^{13}C NMR decoupling to distinguish overlapping signals .
    Example: A reported mp of 192–193°C vs. 185–190°C in other studies may indicate solvent-dependent crystallization.

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer : Structural modifications at the thiazole ring or ethanol moiety can improve bioactivity:
  • Substitutions : Introduce electron-withdrawing groups (e.g., -NO2) to increase electrophilicity .
  • Hybridization : Combine with benzothiazole or triazole moieties for synergistic effects .
    Table: Activity Trends
Derivative StructureIC50 (μM)TargetReference
Benzothiazole hybrid0.45Kinase
Triazole conjugate1.2Antimicrobial

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking predict electronic properties and binding affinities:
  • DFT : Optimize geometries at the B3LYP/6-31G* level to assess charge distribution .
  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., CDK1 kinase) .
    Example: A thiazole-ethanol derivative showed a docking score of -9.2 kcal/mol against CDK1, correlating with experimental IC50 values .

Data Analysis & Reproducibility

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from differences in reagent purity, solvent grade, and heating methods. Best practices include:
  • Standardization : Use anhydrous solvents and degas reactions to prevent oxidation .
  • Inline Monitoring : Employ HPLC or FTIR to track reaction progress in real time .

Safety & Handling

Q. What are the critical safety protocols for handling this compound derivatives?

  • Methodological Answer :
  • Hazard Class : Category 4-3-III (flammable, irritant) .
  • Protective Measures : Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.